Cas no 292145-76-7 (3,4-Difluoro-2-nitroaniline)
3,4-Difluoro-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluoro-2-nitroaniline
- 292145-76-7
- A819816
- 3,4-difluoro-2-nitro-aniline
- SCHEMBL3712466
- 2-nitro-3,4-difluoroaniline
- DB-347789
- 6-Amino-2,3-difluoronitrobenzene
- DTXSID30378926
- 3,4-Difluoro-2-nitroaniline 97%
- CS-0328112
- AKOS006229893
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- Inchi: 1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
- InChI Key: DHGFEUWOJVVCPZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1[N+](=O)[O-])N)F
Computed Properties
- Exact Mass: 174.02408370g/mol
- Monoisotopic Mass: 174.02408370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.8Ų
3,4-Difluoro-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148519-1g |
3,4-Difluoro-2-nitroaniline |
292145-76-7 | 95% | 1g |
$972.30 | 2023-09-02 | |
| Alichem | A019148519-5g |
3,4-Difluoro-2-nitroaniline |
292145-76-7 | 95% | 5g |
$2684.64 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398782-1g |
3,4-Difluoro-2-nitroaniline |
292145-76-7 | 95+% | 1g |
¥20300.00 | 2024-08-03 | |
| Crysdot LLC | CD12087860-1g |
3,4-Difluoro-2-nitroaniline |
292145-76-7 | 95+% | 1g |
$353 | 2024-07-24 | |
| Ambeed | A622463-1g |
3,4-Difluoro-2-nitroaniline |
292145-76-7 | 95+% | 1g |
$954.0 | 2024-04-20 |
3,4-Difluoro-2-nitroaniline Suppliers
3,4-Difluoro-2-nitroaniline Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 3,4-Difluoro-2-nitroaniline
3,4-Difluoro-2-nitroaniline (CAS No. 292145-76-7): An Overview of Its Properties, Applications, and Recent Research
3,4-Difluoro-2-nitroaniline (CAS No. 292145-76-7) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to an aniline backbone. The combination of these functional groups imparts distinct chemical and physical properties that make 3,4-Difluoro-2-nitroaniline a valuable intermediate in various synthetic pathways.
The molecular formula of 3,4-Difluoro-2-nitroaniline is C6H4F2N2O2, and its molecular weight is approximately 180.10 g/mol. The compound exists as a yellow solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). These solubility properties facilitate its use in various chemical reactions and processes.
In the realm of pharmaceutical research, 3,4-Difluoro-2-nitroaniline has gained attention as a key intermediate in the synthesis of several important drugs. For instance, it serves as a building block for the preparation of certain antiviral and anticancer agents. The presence of fluorine atoms in the molecule can enhance the lipophilicity and metabolic stability of the final drug products, while the nitro group can be reduced to an amino group in subsequent synthetic steps to form bioactive compounds.
Recent studies have explored the potential of 3,4-Difluoro-2-nitroaniline in developing novel therapeutic agents. A notable example is its use in the synthesis of a new class of inhibitors targeting specific enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies, demonstrating high selectivity and efficacy against cancer cells while minimizing toxicity to normal cells.
Beyond pharmaceutical applications, 3,4-Difluoro-2-nitroaniline has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of fluorine atoms can improve the charge transport properties and stability of these materials, leading to enhanced device performance.
In the context of chemical synthesis, 3,4-Difluoro-2-nitroaniline can undergo a variety of reactions to form diverse products. For example, it can be used as a starting material for the synthesis of substituted anilines through reduction reactions or as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form biaryls. These reactions are crucial for the development of new materials and pharmaceuticals with tailored properties.
The safety and handling of 3,4-Difluoro-2-nitroaniline are important considerations for researchers working with this compound. It is recommended to handle it under well-ventilated conditions and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to ensure its stability and prevent degradation.
In conclusion, 3,4-Difluoro-2-nitroaniline (CAS No. 292145-76-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique molecular structure and versatile reactivity make it an invaluable intermediate in chemical synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and optimize existing processes involving this compound, further solidifying its importance in modern chemistry.
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